4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride
Overview
Description
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H7BrClFN2O2 and its molecular weight is 285.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research indicates that derivatives of halogenated benzoic acids, similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride, have been synthesized for various purposes. For instance, the synthesis of oxadiazoles containing fluorophenyl groups has been explored due to their potential insecticidal activity against crop pests (Mohan et al., 2004). Another study focused on the crystallographic analysis of benzoic acid derivatives, which included compounds similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid, providing insights into their molecular structures and electronic properties (Pramanik et al., 2019).
Biomedical Applications
In the biomedical field, such compounds are researched for their potential in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, has been used as a building block in the synthesis of various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013). Another study discusses the formation of a stable boron-nitrogen heterocycle using 4-hydrazinylbenzoic acid, demonstrating its utility in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).
Materials Science Applications
Halogenated benzoic acids also find applications in materials science. For example, the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, including derivatives similar to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid, has led to significant improvements in conductivity, showcasing their potential in organic electronics (Tan et al., 2016).
Properties
IUPAC Name |
4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRUDZJDKELRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)NN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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